molecular formula C10H13NO4 B3241795 Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- CAS No. 148515-72-4

Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-

Cat. No.: B3241795
CAS No.: 148515-72-4
M. Wt: 211.21 g/mol
InChI Key: HQOUMSYXWCCSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a hydroxy and methoxy-substituted phenyl group attached to the glycine molecule. It is often used in peptide synthesis and has applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection, which allows for selective deprotection and subsequent coupling reactions during solid-phase peptide synthesis .

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated synthesizers and high-purity reagents to ensure consistency and yield. The process often includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry: In chemistry, Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is used as a building block in the synthesis of complex peptides and proteins

Biology: In biological research, this compound is used to study the effects of modified amino acids on cellular processes. It can be incorporated into peptides to investigate their role in signal transduction, cell adhesion, and other critical biological functions.

Medicine: In medicinal chemistry, Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is explored for its potential therapeutic applications. It can be used to design peptide-based drugs with improved stability, bioavailability, and target specificity.

Industry: In the industrial sector, this compound is utilized in the production of specialized peptides for use in pharmaceuticals, cosmetics, and biotechnology. Its ability to introduce specific functional groups makes it valuable for creating tailored peptide products.

Mechanism of Action

The mechanism of action of Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- involves its incorporation into peptide chains, where it can influence the overall structure and function of the resulting peptides. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, affecting the peptide’s stability, folding, and activity. Molecular targets and pathways involved include various enzymes and receptors that interact with the modified peptides, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

  • Glycine, N-[(2-hydroxyphenyl)methyl]-
  • Glycine, N-[(4-methoxyphenyl)methyl]-
  • Glycine, N-[(2,4-dihydroxyphenyl)methyl]-

Comparison: Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]- is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring This dual substitution allows for more versatile interactions and modifications compared to similar compounds with only one substituent

Properties

IUPAC Name

2-[(2-hydroxy-4-methoxyphenyl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-8-3-2-7(9(12)4-8)5-11-6-10(13)14/h2-4,11-12H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOUMSYXWCCSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653837
Record name N-[(2-Hydroxy-4-methoxyphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148515-72-4
Record name N-[(2-Hydroxy-4-methoxyphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
Reactant of Route 2
Reactant of Route 2
Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
Reactant of Route 4
Reactant of Route 4
Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
Reactant of Route 5
Reactant of Route 5
Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-
Reactant of Route 6
Reactant of Route 6
Glycine, N-[(2-hydroxy-4-methoxyphenyl)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.